Bienvenue dans la boutique en ligne BenchChem!

1-tert-butyl-4-iodo-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

1-tert-Butyl-4-iodo-1H-pyrazol-5-amine (CAS 1499849-59-0) is a privileged N1-tert-butyl-5-aminopyrazole scaffold essential for programs requiring precise steric and lipophilic modulation. The bulky tert-butyl group, critical for occupying the back pocket of kinase domains (e.g., ALK), cannot be replaced by hydrogen or methyl analogs without compromising selectivity and synthetic efficiency. The 4-iodo substituent enables robust late-stage diversification via Suzuki or Sonogashira coupling, while the XLogP3-AA of 1.4 supports CNS-penetrant library design. Offered as a powder with a verified purity of ≥95%, this catalog building block eliminates the variability of custom synthesis, accelerating route scouting and regulatory documentation for early development.

Molecular Formula C7H12IN3
Molecular Weight 265.098
CAS No. 1499849-59-0
Cat. No. B2372697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-4-iodo-1H-pyrazol-5-amine
CAS1499849-59-0
Molecular FormulaC7H12IN3
Molecular Weight265.098
Structural Identifiers
SMILESCC(C)(C)N1C(=C(C=N1)I)N
InChIInChI=1S/C7H12IN3/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,9H2,1-3H3
InChIKeyMZWDKHZNMMJONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-4-iodo-1H-pyrazol-5-amine (CAS 1499849-59-0) Procurement and Differentiation Guide


1-tert-Butyl-4-iodo-1H-pyrazol-5-amine (CAS 1499849-59-0) is a 4-iodo-substituted 5-aminopyrazole derivative featuring a bulky N1-tert-butyl group [1]. This structural combination confers a unique profile of steric hindrance, lipophilicity (XLogP3-AA = 1.4), and synthetic versatility, primarily as a strategic building block for kinase inhibitor programs and late-stage functionalization via cross-coupling chemistry [1].

Why 1-tert-Butyl-4-iodo-1H-pyrazol-5-amine Cannot Be Substituted with Simpler 4-Iodopyrazoles


Direct substitution with simpler analogs, such as 4-iodo-1H-pyrazol-5-amine (CAS 81542-51-0) or 4-iodo-1-methyl-1H-pyrazol-5-amine (CAS 1443278-79-2), is invalid for programs requiring specific physicochemical and steric modulation. The tert-butyl group is a critical pharmacophoric element in many kinase inhibitor scaffolds (e.g., ALK inhibitors) where its presence alters binding conformation and metabolic stability [1]. The steric bulk of the tert-butyl group is directly implicated in modulating the reactivity of the adjacent amino group in oxidative dehydrogenative coupling reactions [1]. Replacing the tert-butyl group with hydrogen or methyl compromises the intended steric profile, potentially leading to altered selectivity or reduced synthetic efficiency in subsequent steps.

Quantitative Differentiation Evidence for 1-tert-Butyl-4-iodo-1H-pyrazol-5-amine (CAS 1499849-59-0)


Enhanced Steric Bulk Quantified by Molecular Weight and Heavy Atom Count

The N1-tert-butyl substituent confers a significant increase in steric bulk compared to common 4-iodopyrazole building blocks, which directly impacts binding pocket occupancy and synthetic reactivity [1]. This is quantitatively captured by molecular weight and heavy atom count.

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

Increased Lipophilicity (LogP) for Enhanced Membrane Permeability and Blood-Brain Barrier Penetration

The tert-butyl group provides a substantial increase in lipophilicity compared to hydrogen or methyl analogs, a key determinant of passive membrane permeability and potential blood-brain barrier (BBB) penetration [1].

Pharmacokinetics Drug Discovery ADME

Standardized Hazard Profile for Safe Laboratory Handling

The compound has a clearly defined and globally harmonized hazard classification from a reputable regulatory source (ECHA C&L), enabling standardized risk assessment and safe handling protocols in the research laboratory [1].

Laboratory Safety Occupational Health Chemical Handling

Commercially Available with Verified Purity for Reproducible Synthesis

The compound is readily available from major research chemical suppliers with a verified minimum purity specification of 95% . This ensures batch-to-batch consistency for reproducible synthetic outcomes, a critical factor for drug discovery and process development.

Chemical Synthesis Building Block Procurement Medicinal Chemistry

Strategic Applications for 1-tert-Butyl-4-iodo-1H-pyrazol-5-amine in Drug Discovery and Chemical Synthesis


Scaffold for Anaplastic Lymphoma Kinase (ALK) and Related Kinase Inhibitor Programs

The N1-tert-butyl pyrazole core is a privileged motif in type II kinase inhibitors, particularly those targeting ALK [1]. The steric bulk and lipophilicity imparted by the tert-butyl group are essential for occupying the back pocket of the kinase domain, enabling a specific binding conformation that confers high selectivity and potency. Researchers can use this building block to incorporate the key 4-iodo handle for late-stage diversification (e.g., via Suzuki or Sonogashira coupling) while maintaining the critical tert-butyl pharmacophore.

Synthesis of Sterically Demanding Azopyrroles and Complex Heterocycles

The tert-butyl group's steric influence can direct the regioselectivity of oxidative dehydrogenative coupling reactions, as demonstrated in the synthesis of iodo-substituted azopyrroles [1]. This compound serves as a superior substrate for accessing sterically congested heterocyclic architectures that are otherwise difficult to prepare, enabling the exploration of new chemical space in medicinal chemistry and materials science.

Late-Stage Functionalization in CNS Drug Discovery

With a computed XLogP3-AA of 1.4, this building block is ideally suited for generating compound libraries with favorable physicochemical properties for CNS penetration. The 4-iodo substituent provides a robust handle for metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse aromatic or heteroaromatic groups. This approach enables medicinal chemists to rapidly explore structure-activity relationships (SAR) around a core that already possesses desirable pharmacokinetic features.

Reproducible Scale-Up in Chemical Process Development

For projects transitioning from discovery to early development, the availability of this compound as a powder with a verified purity of 95% from major suppliers [1] reduces the risk of variability in key synthetic steps. Using a catalog building block with a defined quality specification and associated hazard data streamlines route scouting, process validation, and regulatory documentation, making it a preferred choice over custom-synthesized or lower-purity alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.